
N-(2-oxo-1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(trifluoromethyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-oxo-1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(trifluoromethyl)benzamide, also known as TFB-TQ, is a synthetic compound that has gained attention in the scientific community due to its potential applications in the field of medicinal chemistry. TFB-TQ is a member of the tetrahydroquinoline family, which is known for its diverse biological activities, including antitumor, antibacterial, and antifungal properties. In
Aplicaciones Científicas De Investigación
Synthesis and Chemical Reactivity
The chemical reactivity and synthesis of related compounds offer insights into potential applications of N-(2-oxo-1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(trifluoromethyl)benzamide. For instance, Song et al. (2010) developed a high-yield synthesis of isoquinolones from benzamides and alkynes via oxidative ortho C-H activation, utilizing Rh-catalysis and Ag(2)CO(3) as an oxidant, which could be relevant for synthesizing related compounds (Song et al., 2010). Similarly, Grigorjeva and Daugulis (2014) demonstrated a cobalt-catalyzed direct carbonylation of aminoquinoline benzamides, which might be applicable for modifying similar molecules (Grigorjeva & Daugulis, 2014).
Regioselectivity and Reaction Mechanisms
The study on regioselectivity by Batalha et al. (2019) investigated the N-ethylation reaction of N-benzyl-4-oxo-1,4-dihydroquinoline-3-carboxamide, highlighting the importance of understanding the selective reactions of similar compounds. Their use of DFT methods to evaluate reaction paths could be informative for research involving this compound (Batalha et al., 2019).
Potential Biological Applications
While the specific biological applications of this compound were not directly identified, research on similar compounds suggests a range of potential uses. Zablotskaya et al. (2013) synthesized and characterized derivatives with psychotropic, anti-inflammatory, and cytotoxic activities, suggesting that compounds within this chemical class could have diverse biological applications (Zablotskaya et al., 2013).
Advanced Materials and Sensors
Additionally, Liu et al. (2019) developed a highly selective fluorescent chemosensor for Cobalt(II) ions based on a similar naphthalimide structure, indicating the potential for this compound to be used in sensor development or as part of materials with specific detection capabilities (Liu et al., 2019).
Propiedades
IUPAC Name |
N-(2-oxo-1-propyl-3,4-dihydroquinolin-6-yl)-2-(trifluoromethyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19F3N2O2/c1-2-11-25-17-9-8-14(12-13(17)7-10-18(25)26)24-19(27)15-5-3-4-6-16(15)20(21,22)23/h3-6,8-9,12H,2,7,10-11H2,1H3,(H,24,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OFBHZMFVPRBDIE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C(=O)CCC2=C1C=CC(=C2)NC(=O)C3=CC=CC=C3C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19F3N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

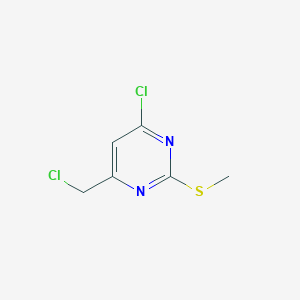
![3-(3-Chlorophenyl)-1-ethyl-6-methylpyrimido[5,4-e][1,2,4]triazine-5,7-dione](/img/structure/B2766471.png)
![6-(2-chlorobenzyl)-1-ethyl-3-methyl-5-thioxo-1,4,5,6-tetrahydro-7H-pyrazolo[4,3-d]pyrimidin-7-one](/img/structure/B2766472.png)

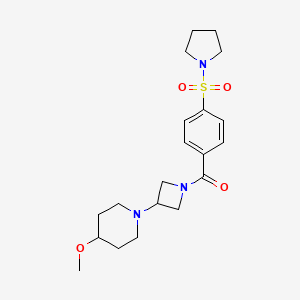

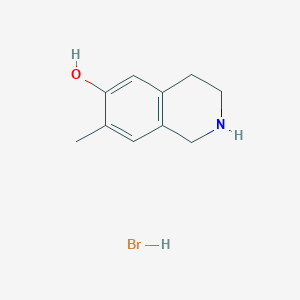

![2-{[1-(naphthalen-1-yl)-1H-tetrazol-5-yl]sulfanyl}-N-(prop-2-en-1-yl)acetamide](/img/structure/B2766482.png)
![5-[(1-Phenylmethoxycarbonylpiperidin-2-yl)methyl]-1,2-oxazole-3-carboxylic acid](/img/structure/B2766483.png)
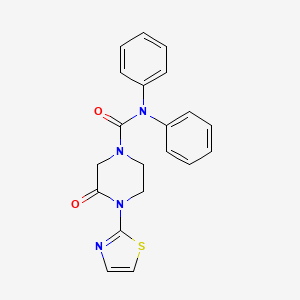
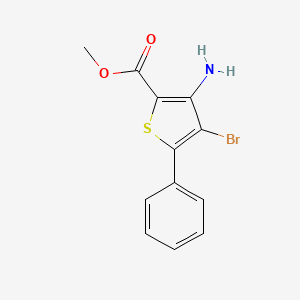
![N-(benzo[c][1,2,5]thiadiazol-4-yl)-2-methylimidazo[1,2-a]pyridine-3-carboxamide](/img/structure/B2766492.png)
